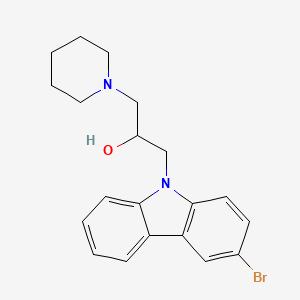
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol
Overview
Description
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes.
Mechanism of Action
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol acts as a potent inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes such as cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1δ, 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol disrupts these cellular processes, leading to the observed biological effects.
Biochemical and physiological effects:
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been demonstrated to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, it has been shown to improve cognitive function by reducing the accumulation of amyloid-beta plaques in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol is its high potency as a CK1δ inhibitor. This makes it a valuable tool for studying the role of CK1δ in various cellular processes. However, one of the limitations of using 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol. One area of interest is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol and its effects on various cellular processes. Furthermore, there is a need for the development of more soluble analogs of 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol, which can be used in aqueous environments.
Scientific Research Applications
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(3-bromocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O/c21-15-8-9-20-18(12-15)17-6-2-3-7-19(17)23(20)14-16(24)13-22-10-4-1-5-11-22/h2-3,6-9,12,16,24H,1,4-5,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNMBTJQRYWWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



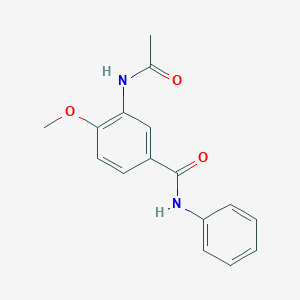
![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)
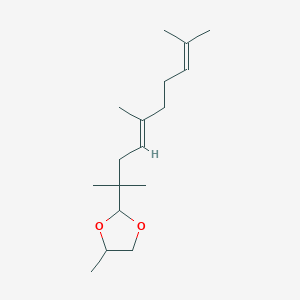

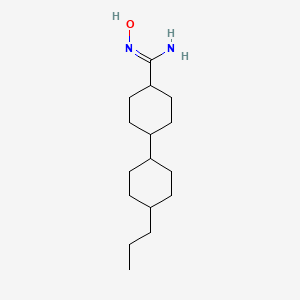
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B3839637.png)

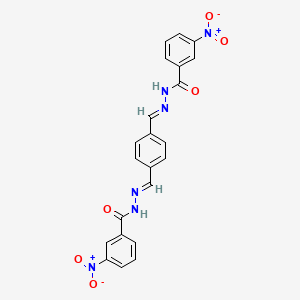
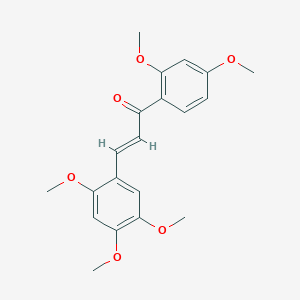
![2-thiophenecarbaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3839676.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3839680.png)
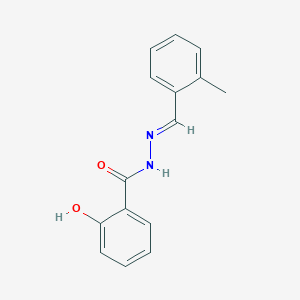
![ethyl 3-({[4-(4-nitrophenoxy)phenyl]sulfonyl}hydrazono)butanoate](/img/structure/B3839699.png)